3,5-Dinitrobenzyl alcohol
Overview
Description
3,5-Dinitrobenzyl alcohol is a chemical compound that is related to various research studies focusing on the synthesis and reactions of dinitrobenzene derivatives. Although the provided papers do not directly discuss 3,5-dinitrobenzyl alcohol, they provide insights into the chemistry of similar compounds, such as 3,5-dinitrobenzoic acid and its derivatives, which can be useful in understanding the properties and reactivity of 3,5-dinitrobenzyl alcohol.
Synthesis Analysis
The synthesis of compounds related to 3,5-dinitrobenzyl alcohol involves multiple steps, including nitration, esterification, amination, and dehydration. For instance, 3,5-dinitrobenzonitrile was synthesized starting from benzoic acid, with an overall yield of 42.9% . The synthesis of non-symmetrical 3,5-diamidobenzyl amines, ethers, and sulfides from 3,5-dinitrobenzoic acid indicates the potential for functionalization at the benzylic position, which is relevant for the synthesis of 3,5-dinitrobenzyl alcohol .
Molecular Structure Analysis
The molecular structure of compounds similar to 3,5-dinitrobenzyl alcohol is characterized by the presence of nitro groups that can participate in various interactions. For example, a supramolecular assembly of 3,5-dinitrobenzoic acid with 1,4-diiodobenzene through iodo-nitro interactions has been reported, highlighting the role of nitro groups in molecular interactions .
Chemical Reactions Analysis
The reactivity of dinitrobenzene derivatives includes the ability to undergo various chemical reactions. The catalytic synthesis of unsaturated glycosides and tetrahydropyranylation of alcohols and phenols using 3,5-dinitrobenzoic acid demonstrates the compound's role in facilitating chemical transformations . Additionally, the reaction of dinitrotetramethylbenzenes with fuming nitric acid to produce polynitro carbonyl compounds provides insight into the reactivity of nitro-substituted benzyl alcohols .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3,5-dinitrobenzyl alcohol are not detailed in the provided papers, the studies on related compounds suggest that nitro groups significantly influence these properties. The presence of nitro groups can affect the acidity, solubility, and stability of the compounds, as well as their ability to form hydrogen bonds and participate in supramolecular assemblies .
Scientific Research Applications
1. Solubility and Solute Descriptor Determination
3,5-Dinitrobenzyl alcohol is studied for its solubility properties in various solvents. For instance, Ye et al. (2011) reported on the experimental solubilities of 3,5-dinitro-2-methylbenzoic acid in various alcohol and alkyl acetate solvents at 298.15 K. They correlated the measured solubility data with the Abraham solvation parameter model, providing valuable insights into solubility characteristics of related compounds (Ye et al., 2011).
2. Antitubercular Agent Development
In medicinal chemistry, derivatives of 3,5-dinitrobenzyl alcohol have been explored as potential antituberculosis agents. Karabanovich et al. (2016) discovered that 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and Thiadiazoles, which are derivatives of 3,5-dinitrobenzyl alcohol, exhibited promising in vitro activity against various strains of Mycobacterium tuberculosis (Karabanovich et al., 2016).
3. Alcohol Derivatization and Green Chemistry
The use of 3,5-dinitrobenzyl alcohol derivatives in organic chemistry for the derivatization of alcohols has been explored. Sonkar et al. (2022) discussed a green approach for the undergraduate chemistry laboratory, where alcohols were derivatized using 3,5-dinitrobenzoate in a more environmentally friendly manner (Sonkar et al., 2022).
4. Mesoporous Material Functionalization
Ghafoorzadeh et al. (2021) conducted a study on the functionalization of mesoporous silica MCM-41 using electron-beam irradiation with derivatives of 3,5-dinitrobenzyl alcohol for potential medical and drug delivery applications (Ghafoorzadeh et al., 2021).
5. Synthesis of Nitroindoles
The synthesis of 6-nitroindoles, which have various applications, involves the use of 3,5-dinitrobenzyl alcohol derivatives. Bujok et al. (2018) described a method for synthesizing 2,4-dinitrobenzyl ketones, a derivative of 3,5-dinitrobenzyl alcohol, used for creating 6-nitroindoles with different substituents (Bujok et al., 2018).
6. Preservative Efficacy in Pharmaceuticals
Kumar (2012) evaluated the preservative effectiveness of 3,5-dinitrobenzoic acid derivatives, including 3,5-dinitrobenzyl anilide, in pharmaceutical products, demonstrating better efficacy than standard preservatives (Kumar, 2012).
Safety And Hazards
3,5-Dinitrobenzyl alcohol is toxic if swallowed and may cause skin, eye, and respiratory irritation . It is recommended to avoid dust formation, breathing vapors, mist, or gas, and contact with skin, eyes, or clothing . In case of accidental release, personal protective equipment should be worn, and the area should be ventilated .
properties
IUPAC Name |
(3,5-dinitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHYIQCSMDYRGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221262 | |
Record name | 3,5-Dinitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90221262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dinitrobenzyl alcohol | |
CAS RN |
71022-43-0 | |
Record name | 3,5-Dinitrobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71022-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dinitrobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071022430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dinitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90221262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dinitrobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.280 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DINITROBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111Z6Y5YNW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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